Mechlorethamine hydrochloride

Catalog No.
S534867
CAS No.
55-86-7
M.F
C5H11Cl2N.ClH
C5H12Cl3N
M. Wt
192.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mechlorethamine hydrochloride

CAS Number

55-86-7

Product Name

Mechlorethamine hydrochloride

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride

Molecular Formula

C5H11Cl2N.ClH
C5H12Cl3N

Molecular Weight

192.5 g/mol

InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H

InChI Key

QZIQJVCYUQZDIR-UHFFFAOYSA-N

SMILES

CN(CCCl)CCCl.Cl

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble in ethanol
Soluble in water at 1 g/100 ml

Synonyms

Bis(2-chloroethyl)methylamine, Caryolysine, Chlorethazine, Chlormethine, Cloramin, Embichin, Hydrochloride N-Oxide, Mechlorethamine, Hydrochloride, Mechlorethamine, Mechlorethamine, Mechlorethamine Hydrochloride, Mechlorethamine Hydrochloride N Oxide, Mechlorethamine Hydrochloride N-Oxide, Mechlorethamine N Oxide, Mechlorethamine N-Oxide, Mechlorethamine Oxide, Methylchlorethamine, Mitomen, Mustargen, Mustine, N-Oxide, Mechlorethamine Hydrochloride, N-Oxide, Nitrogen Mustard, Nitrogen Mustard, Nitrogen Mustard N Oxide, Nitrogen Mustard N-Oxide, Nitrogranulogen, Nitromin, NSC 10107, NSC 762, NSC-10107, NSC-762, NSC10107, NSC762

Canonical SMILES

CN(CCCl)CCCl.Cl

The exact mass of the compound Mechlorethamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)soluble in ethanolsoluble in water at 1 g/100 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 762. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Weapons - Weapons of Mass Destruction - Chemical Warfare Agents. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechlorethamine hydrochloride (CAS 55-86-7) is a prototypical bis(2-chloroethyl)amine alkylating agent widely utilized as a reference standard for DNA cross-linking and as an active pharmaceutical ingredient (API) in topical formulations. As the hydrochloride salt of the simplest nitrogen mustard, it presents as a hygroscopic crystalline solid that exhibits high water solubility and undergoes rapid spontaneous conversion to a highly reactive aziridinium cation at physiological pH [1]. Unlike its highly volatile and unstable free base form, the HCl salt provides the necessary physical stability for precise gravimetric handling, formulation into non-aqueous vehicles, and reproducible dosing in both in vitro assays and preclinical models [2].

Research Fit

Research model

DNA alkylation and cross-linking pathway studies; cytotoxicity endpoint research

Formulation note

Aqueous instability limits direct solution use; non-aqueous or stabilized formats preferred for reproducible assays

Assay context

Topical and systemic chemotherapy model research in lymphoma cell lines and tissue models

Substituting mechlorethamine hydrochloride with its free base or structurally related nitrogen mustards fundamentally alters experimental and formulation outcomes. The free base is a volatile, blistering liquid that decomposes rapidly on standing, posing severe handling hazards and making precise laboratory weighing practically impossible [1]. Furthermore, substituting with common in-class analogs like cyclophosphamide fails in in vitro cell culture applications; cyclophosphamide is a prodrug requiring hepatic cytochrome P450 activation to become cytotoxic [2]. Consequently, mechlorethamine HCl is uniquely required when direct, spontaneous DNA alkylation is needed without the addition of exogenous metabolic activation systems.

Substitution Risk

Aqueous solution stability differs markedly from ointment or gel; direct solution-based use may degrade rapidly and alter exposure-response relationships.

Other nitrogen mustards (cyclophosphamide, bendamustine, chlorambucil) and nitrosoureas (carmustine) exhibit distinct DNA cross-linking and transcriptional profiles; substitution may shift pathway-interpretation endpoints.

Regimen-specific combination context (e.g., MOPP) does not transfer directly to alternative regimens; gonadal toxicity endpoint profiles differ substantially in comparative models.

Physical State and Handling Safety: Hydrochloride Salt vs. Free Base

Mechlorethamine hydrochloride is a stable crystalline solid with a melting point of 109–111 °C, allowing for standard gravimetric dispensing and safe storage [1]. In contrast, mechlorethamine free base is a highly volatile liquid that rapidly decomposes into polymeric quaternary ammonium salts upon standing [2]. This physical difference dictates procurement, as the free base cannot be reliably weighed or stored for standard laboratory or industrial formulation workflows.

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid, MP 109-111 °C
Comparator Or BaselineMechlorethamine free base (Volatile liquid, decomposes on standing)
Quantified DifferenceSolid state enables precise weighing and prevents rapid ambient polymerization
ConditionsStandard ambient laboratory conditions (20-25 °C)

Procuring the HCl salt is mandatory for safe handling, precise dosing, and avoiding the rapid degradation associated with the liquid free base.

Gel vs. Ointment
Head-to-head
58.5% vs 47.7% response rate
Formulation-dependent endpoint response in mycosis fungoides model.
Randomized multicenter trial, 260 patients, stage IA-IIA.

Direct In Vitro Reactivity: Mechlorethamine HCl vs. Cyclophosphamide

For in vitro cytotoxicity and DNA damage assays, mechlorethamine HCl spontaneously cyclizes in aqueous media at physiological pH to form the reactive electrophilic aziridinium ion, directly cross-linking DNA [1]. Cyclophosphamide, the most common in-class substitute, is a prodrug that exhibits near-zero direct in vitro cytotoxicity because it requires hepatic CYP450 (e.g., CYP2B6) hydroxylation to become active [2]. Therefore, mechlorethamine HCl is the required procurement choice for direct cell-line screening without S9 metabolic activation.

Evidence DimensionRequirement for metabolic activation
Target Compound DataSpontaneous activation (forms aziridinium ion directly in aqueous buffer)
Comparator Or BaselineCyclophosphamide (Requires CYP450 enzymatic activation)
Quantified DifferenceEliminates the need for exogenous hepatic S9 fractions in cell culture
ConditionsIn vitro cell culture at physiological pH (7.4)

Essential for researchers and toxicologists requiring a direct-acting DNA alkylating reference standard for cell-based assays.

Stability
Reported
≥21-fold longer stability in ointment vs aqueous solution
Supports non-aqueous formulation selection for research consistency.
Ointment stable ≥84 days at 4°C; aqueous fully degraded in 4 days.

Formulation Stability: Non-Aqueous Vehicles vs. Aqueous Media

Mechlorethamine HCl is highly reactive in water, with a rapid degradation half-life in pH 7.0 buffer (minutes to hours) due to rapid hydrolysis [1]. However, when formulated in non-aqueous vehicles such as propylene glycol or absolute ethanol, the compound demonstrates remarkable long-term stability, retaining greater than 80% of its active pharmaceutical ingredient (API) concentration after 18 months at ambient temperature [2]. This differential stability is the foundational basis for commercial topical gel formulations and dictates solvent selection during procurement and R&D.

Evidence DimensionAPI degradation over time
Target Compound Data>80% retention at 18 months in non-aqueous vehicle (e.g., propylene glycol/ethanol)
Comparator Or BaselineAqueous pH 7 buffer (Rapid degradation, half-life < 1 day)
Quantified DifferenceOrders of magnitude increase in shelf-life using non-aqueous solvents
ConditionsAmbient temperature (20-25 °C) storage

Guides formulators to procure and utilize non-aqueous solvents (like propylene glycol) to achieve commercially viable shelf-lives for topical therapeutics.

MOPP vs ABVD
Head-to-head
CR 71% vs 92%; 5y FFP 37% vs 70%
Regimen-specific endpoint context in Hodgkin's lymphoma model; gonadal toxicity endpoint differs.
Stage IV Hodgkin's disease; MOPP alone vs alternating MOPP/ABVD.
Transcription Effects
Reported
Distinct HnRNA and polyadenylation profiles vs cyclophosphamide and BCNU
Alkylating-agent transcription effects are compound-specific; supports differentiated research use.
Ehrlich ascites cell model; qualitative differences in transcript size distribution.
Cross-Sensitivity
Head-to-head
0% cross-reactivity to nitrosoureas in mechlorethamine-allergic patients (0/13)
Supports sequential use research model without cross-reactivity interference.
Mycosis fungoides patients with confirmed mechlorethamine hypersensitivity.

Reference Standard for In Vitro DNA Damage Assays

Because mechlorethamine HCl spontaneously forms the reactive aziridinium species without enzymatic activation, it is the premier choice as a positive control in in vitro genotoxicity, DNA cross-linking, and DNA repair assays, replacing prodrugs like cyclophosphamide [1].

Active Pharmaceutical Ingredient (API) for Topical Dermatological Formulations

Leveraging its high solubility and long-term stability in non-aqueous solvents, mechlorethamine HCl is specifically procured for developing topical gels and ointments (using propylene glycol or petrolatum bases) targeted at cutaneous T-cell lymphoma (CTCL) [2].

Precursor for Novel Alkylating Agent Conjugates

The stable crystalline nature of the hydrochloride salt allows it to be precisely weighed and utilized as a synthetic building block in the development of targeted dual-action therapeutics, such as peptide-drug conjugates where the nitrogen mustard moiety provides the cytotoxic payload [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mycosis fungoides topical model research
Formulation-dependent endpoint response
Gel vs ointment response rate in standardized model
Hodgkin's lymphoma regimen research
Regimen-specific endpoint profile
MOPP vs ABVD complete response and gonadal toxicity endpoints
DNA-protein cross-linking and AGT repair studies
AGT cross-linking target engagement
Cross-link adduct detection in biochemical assays
Hypersensitivity and cross-reactivity model research
Non-cross-reactive comparator availability
Carmustine response in mechlorethamine-allergic models

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)

Color/Form

Hygroscopic leaflets from acetone or chloroform
White hygroscopic crystals
White, crystalline, hygroscopic powder

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

191.003532 g/mol

Monoisotopic Mass

191.003532 g/mol

Heavy Atom Count

9

LogP

log Kow = -1.24 /Estimated/

Appearance

Solid powder

Melting Point

226 to 232 °F (NTP, 1992)
109-111 °C

UNII

L0MR697HHI

Related CAS

51-75-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310 (97.44%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.44%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H340 (97.44%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
H360 (97.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Stanfordv
Drugs in the STANFORD V combination: Mechlorethamine Hydrochloride ; Doxorubicin Hydrochloride ; Vinblastine Sulfate ; Vincristine Sulfate ; Bleomycin ; Etoposide Phosphate ; Prednisone
STANFORD V is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Alkylating Agents; Antineoplastic Agents, Alkylating;
Antineoplastic
VET: Antineoplastic
MEDICATION (VET): ... MECHLORETHAMINE HYDROCHLORIDE IS REPORTED TO BE USED FOR TREATMENT OF LYMPHOSARCOMA & OF MAST CELL SARCOMA IN DOGS & OF FOWL LEUKOSIS ... /MECHLORETHAMINE HYDROCHLORIDE/
For more Therapeutic Uses (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Pharmacology

Mechlorethamine Hydrochloride is the hydrochloride salt of mechlorethamine, a nitrogen mustard and an analogue of sulfur mustard, with antineoplastic and immunosuppressive activities. Mechlorethamine is metabolized to an unstable, highly reactive ethyleniminium intermediate that alkylates DNA, particularly the 7 nitrogen of guanine residues, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. This agent also exhibits lympholytic properties.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Mechanism of Action

Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA and ultimately results in the disruption of nucleic acid function. Mechlorethamine also possesses weak immunosuppressive activity.
Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

55-86-7

Absorption Distribution and Excretion

Following IV injection, the drug undergoes rapid chemical transformation and unchanged mechlorethamine is undetectable in the blood within a few minutes. Less than 0.01% of an IV dose is excreted unchanged in the urine.
Mice given 35 mg/kg body wt mechlorethamine hydrochloride iv and examined by autoradiography had significant levels of compound in brain, spinal cord, lung and submaxillary glands.
Mechlorethamine is incompletely absorbed following intracavitary administration, probably because of rapid deactivation by body fluids.

Metabolism Metabolites

Following its in vivo admin, mechlorethamine or its hydrochloride is probably converted into ethyleneimmonium ion which reacts with guanine residues in /either the same or/ adjacent strands of DNA as well as with SH groups.

FDA Medication Guides

Valchlor
Mechlorethamine Hydrochloride
GEL;TOPICAL
HELSINN
05/01/2020

Drug Warnings

Adverse CNS effects which have occurred following IV administration of mechlorethamine include weakness, headache, drowsiness, vertigo, lightheadedness, convulsions, progressive muscle paralysis, paresthesia, cerebral degeneration, coma, and death. Serious neurotoxicity appears to be a problem only when high doses or intra-arterial and regional perfusion administration techniques are used. Immediate and delayed neurotoxicity, sometimes severe, has been reported in patients receiving higher than recommended doses of the drug in preparation for bone marrow transplantation; neurotoxicity appeared to increase with age and dose administered and occurred more frequently in patients who also received procarbazine or cyclophosphamide.
Adverse dermatologic effects of systemic mechlorethamine therapy occasionally include a maculopapular skin eruption which is apparently idiosyncratic. The maculopapular skin eruption does not necessarily recur with subsequent doses and is not a contraindication to future use of the drug. Erythema multiforme also has been reported. Hypersensitivity reactions, including anaphylaxis, have been reported in patients receiving IV mechlorethamine. ... Herpes zoster, which occurs commonly in patients with lymphoma, may be precipitated by treatment with mechlorethamine.
Major and dose-limiting adverse effects of mechlorethamine are nausea and vomiting, which occur in up to 90% of patients who receive the drug and are presumably due to CNS stimulation.Vomiting, which may be severe enough to precipitate vascular accidents in patients with hemorrhagic tendencies, occurs within 0.5-8 hours (usually 1-3 hours) after administration of mechlorethamine. Emesis generally subsides within 8 hours, but nausea may persist 24 hours or longer. ... Other GI effects of mechlorethamine include anorexia, diarrhea, severe hematemesis and dehydration secondary to vomiting, and rarely, peptic ulcers.
Mechlorethamine must be used with extreme caution in patients with leukopenia, thrombocytopenia, or anemia caused by infiltration of bone marrow with malignant cells. In these patients, a good response to mechlorethamine therapy with disappearance of tumor from the bone marrow may be associated with improved bone marrow function; however, in the absence of good response or in patients who have received previous treatment with antineoplastic agents, hematopoiesis may be further compromised, resulting in more severe leukopenia, thrombocytopenia, anemia, and possibly death. Patients with chronic lymphocytic leukemia appear to be especially sensitive to the hematopoietic effects of mechlorethamine and should receive the drug with extreme caution, if at all.
For more Drug Warnings (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (17 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens, Teratogens

Methods of Manufacturing

Nitrogen mustard hydrochloride can be prepared by treating N-methyldiethanolamine with thionyl chloride.
After purification, base may then be converted conveniently to hydrochloride by dissolving it in suitable organic solvent and passing hydrochloride into solution.

Analytic Laboratory Methods

Free HN2 or its hydrochloride can be determined colorimetrically by reaction with 4-(4L-nitrobenzyl)pyridine. Determinations of HN2 have been made using paper and thin-layer chromatographic methods; a fluorometric method for its determination in biological materials, with a sensitivity of 0.02 g/mL, and titrimetric methods have also been described.
Analyte: mechlorethamine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: mechlorethamine hydrochloride; matrix: chemical identification; procedure: visual reaction (free iodine color) with sodium thiosulfate and iodine
Analyte: mechlorethamine hydrochloride; matrix: chemical purity; procedure: titration with sodium thiosulfate and iodine
For more Analytic Laboratory Methods (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (7 total), please visit the HSDB record page.

Interactions

Morphine and pethidine hydrochloride significantly potentiated mechlorethamine hydrochloride toxicity. The potentiation seems dose related. Morphine converted sublethal doses of mechlorethamine to maximal LD's.
In HT29 human colon carcinoma cells, amphotericin b (approx 120 ug/ml) increased uptake of mechlorethamine hydrochloride due to increases in vmax without change in km.
Mechlorethamine may raise the concentration of blood uric acid; dosage adjustment of antigout agents may be necessary to control hyperuricemia and gout; allopurinol may be preferred to prevent or reverse mechlorethamine-induced hyperuricemia because of risk of uric acid nephropathy with uricosuric antigout agents.
Leukopenic and/or thrombocytopenic effects of mechlorethamine may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of mechlorethamine, if necessary, should be based on blood counts.
For more Interactions (Complete) data for MECHLORETHAMINE HYDROCHLORIDE (8 total), please visit the HSDB record page.

Stability Shelf Life

Storage and shelf-life of unopened container: Two years when stored at 2-15 °C.
Dry crystals are stable at temperatures up to 40 °C.
1: Vonderheid EC, Ekbote SK, Kerrigan K, Kalmanson JD, Van Scott EJ, Rook AH,
Abrams JT. The prognostic significance of delayed hypersensitivity to
dinitrochlorobenzene and mechlorethamine hydrochloride in cutaneous T cell
lymphoma. J Invest Dermatol. 1998 Jun;110(6):946-50. PubMed PMID: 9620303.


2: Zhang Y, Trissel LA, Johansen JF, Kimball CL. Stability of mechlorethamine
hydrochloride 0.01% ointment in aquaphor base. Int J Pharm Compd. 1998
Jan-Feb;2(1):89-91. PubMed PMID: 23989487.


3: Cummings J, MacLellan A, Langdon SJ, Smyth JF. The long term stability of
mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. J
Pharm Pharmacol. 1993 Jan;45(1):6-9. PubMed PMID: 8094449.


4: Turczan J, Lau-Cam C. Proton magnetic resonance (PMR) spectroscopic
determination of mechlorethamine hydrochloride for injection in commercial unit
doses. Pharmazie. 1986 Nov;41(11):775-6. PubMed PMID: 3562509.


5: Taylor JR, Halprin KM, Levine V, Aoyagi T. Mechlorethamine hydrochloride
solutions and ointment. Prolonged stability and biological activity. Arch
Dermatol. 1980 Jul;116(7):783-5. PubMed PMID: 7396542.


6: Leshaw S, Simon RS, Bear RL. Failure to induce tolerance to mechlorethamine
hydrochloride. Arch Dermatol. 1977 Oct;113(10):1406-8. PubMed PMID: 911169.


7: Clough JD. Acute systemic lupus erythematosus in IgA deficiency.
Mechlorethamine hydrochloride therapy. Cleve Clin Q. 1975 Winter;42(4):327-34.
PubMed PMID: 1082387.


8: Van Scott EJ. Complete regressions of mycosis fungoides with topical
mechlorethamine hydrochloride. JAMA. 1972 Nov 27;222(9):1172. PubMed PMID:
4678061.


9: Papp RH, Hawkins HB, Share NN, Wang SC. Emesis induced by the
intracerebroventricular administration of hydergine and mechlorethamine
hydrochloride. J Pharmacol Exp Ther. 1966 Nov;154(2):333-8. PubMed PMID: 4958820.


10: CAMPBELL WG Jr, BERRY SR. LESIONS IN SUBSYNOVIAL TISSUE. CHANGES IN RABBITS
AFTER INTRA-ARTICULAR INJECTIONS OF MECHLORETHAMINE HYDROCHLORIDE ALONE AND
TOGETHER WITH AN ADRENOCORTICAL STEROID. Arch Pathol. 1965 Jan;79:7-13. PubMed
PMID: 14226032.

Explore Compound Types